4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid
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Overview
Description
4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid is an organic compound that features a bromophenyl group attached to a sulfonylmethyl group, which is further connected to a benzoic acid moiety
Mechanism of Action
Target of Action
It’s known that similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Mode of Action
It’s suggested that the lipophilic character of the compound, expressed by the clogp value, might enhance its antimicrobial effect for most tested bacterial strains .
Biochemical Pathways
It’s known that similar compounds have shown antimicrobial and antibiofilm actions , which suggests that they might interfere with the bacterial cell wall synthesis or protein production.
Pharmacokinetics
The lipophilic nature of the compound might influence its absorption and distribution within the body .
Result of Action
It’s known that similar compounds have shown antimicrobial and antibiofilm actions , suggesting that they might inhibit the growth of bacteria and prevent the formation of biofilms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid typically involves a multi-step process:
Bromination: The starting material, benzene, undergoes bromination to introduce a bromine atom, forming bromobenzene.
Sulfonylation: Bromobenzene is then subjected to sulfonylation using a sulfonyl chloride reagent to form 4-bromophenylsulfonyl chloride.
Methylation: The sulfonyl chloride is reacted with a methylating agent to introduce the methyl group, resulting in 4-bromophenylsulfonylmethyl chloride.
Coupling with Benzoic Acid: Finally, the sulfonylmethyl chloride is coupled with benzoic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Products include substituted phenylsulfonylmethylbenzoic acids.
Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It is employed in biological studies to investigate its effects on various biological pathways and targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Similar structure but lacks the benzoic acid moiety.
4-{[(4-Bromophenyl)sulfonyl]phenyl}methyl benzoate: Similar structure but with an ester linkage instead of a carboxylic acid.
Uniqueness
4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid is unique due to the presence of both a sulfonylmethyl group and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfonylmethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4S/c15-12-5-7-13(8-6-12)20(18,19)9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPINZJATFCJCJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20911467 |
Source
|
Record name | 4-[(4-Bromobenzene-1-sulfonyl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20911467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110046-40-7 |
Source
|
Record name | Benzoic acid, 4-(((4-bromophenyl)sulfonyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110046407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(4-Bromobenzene-1-sulfonyl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20911467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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